molecular formula C15H13BrN2O4 B7034414 N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide

Cat. No.: B7034414
M. Wt: 365.18 g/mol
InChI Key: MRGWUWQPKNFIRA-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide is a synthetic organic compound characterized by the presence of a brominated benzodioxin ring and a pyridinyl group

Properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c16-10-7-12-13(21-6-5-20-12)8-11(10)18-14(19)9-22-15-3-1-2-4-17-15/h1-4,7-8H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGWUWQPKNFIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)COC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1,4-benzodioxin, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.

    Acylation: The brominated intermediate is then acylated with 2-pyridin-2-yloxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzodioxin derivatives.

    Oxidation: Formation of oxidized benzodioxin derivatives.

    Reduction: Formation of reduced benzodioxin derivatives.

Scientific Research Applications

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide involves its interaction with specific molecular targets. The brominated benzodioxin ring and the pyridinyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroacetamide
  • N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-furancarboxamide
  • (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone

Uniqueness

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-pyridin-2-yloxyacetamide is unique due to the presence of both a brominated benzodioxin ring and a pyridinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

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